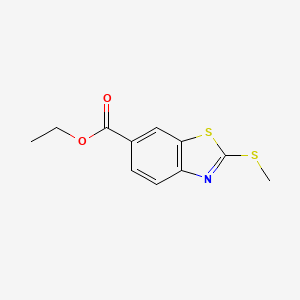
4-ethoxyisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxyisoquinoline (4-EIQ) is an organic compound that is widely studied in the scientific research field. It is a heterocyclic compound, which means it contains a ring structure consisting of both carbon and nitrogen atoms. 4-EIQ is also a derivative of isoquinoline, which is an alkaloid found in many plants and animals. 4-EIQ is highly versatile and has a wide range of applications in both synthetic and biological research.
Aplicaciones Científicas De Investigación
4-ethoxyisoquinoline has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various heterocyclic compounds. It is also used as an inhibitor of certain enzymes, such as the enzyme tyrosine hydroxylase. 4-ethoxyisoquinoline is also used in the synthesis of drugs, such as the anticonvulsant lamotrigine. Additionally, 4-ethoxyisoquinoline is used in the synthesis of various polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-ethoxyisoquinoline is not fully understood. However, it is believed that 4-ethoxyisoquinoline acts as an inhibitor of certain enzymes, such as tyrosine hydroxylase. This enzyme is involved in the synthesis of dopamine, a neurotransmitter that is involved in many neurological processes. It is thought that 4-ethoxyisoquinoline inhibits the enzyme, thereby reducing the production of dopamine and leading to a decrease in certain neurological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethoxyisoquinoline are not fully understood. However, some studies have suggested that 4-ethoxyisoquinoline may act as an inhibitor of certain enzymes, such as tyrosine hydroxylase. This enzyme is involved in the synthesis of dopamine, a neurotransmitter that is involved in many neurological processes. As such, it is thought that 4-ethoxyisoquinoline may reduce the production of dopamine and lead to a decrease in certain neurological processes. Additionally, 4-ethoxyisoquinoline has been shown to have anticonvulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-ethoxyisoquinoline in laboratory experiments include its low cost, availability, and versatility. Additionally, 4-ethoxyisoquinoline is relatively easy to synthesize and is often used as a starting material for the synthesis of various heterocyclic compounds. The main limitation of using 4-ethoxyisoquinoline in laboratory experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for the research of 4-ethoxyisoquinoline. One potential direction is to further investigate the mechanism of action of 4-ethoxyisoquinoline and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 4-ethoxyisoquinoline, such as its potential use as an anticonvulsant. Finally, further research could be conducted to explore the potential use of 4-ethoxyisoquinoline in the synthesis of various polymers and pharmaceuticals.
Métodos De Síntesis
4-ethoxyisoquinoline can be synthesized from a variety of starting materials. One of the most common methods is the reaction of ethyl acetoacetate with a base such as sodium ethoxide in the presence of a catalyst. This reaction yields 4-ethoxyisoquinoline as the main product. Other methods include the reaction of benzaldehyde with dimethylformamide, the reaction of ethyl acetoacetate with sodium ethoxide in the presence of a catalyst, and the reaction of ethyl acetoacetate with formic acid.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-ethoxyisoquinoline can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-ethoxybenzoic acid", "ethyl iodide", "sodium hydroxide", "sodium ethoxide", "acetic anhydride", "ammonium chloride", "sulfuric acid", "sodium nitrite", "isoquinoline" ], "Reaction": [ "Step 1: Conversion of 2-ethoxybenzoic acid to 2-ethoxybenzoyl chloride using thionyl chloride", "Step 2: Reaction of 2-ethoxybenzoyl chloride with isoquinoline in the presence of sodium ethoxide to form 4-ethoxy-2-(2-ethoxyphenyl)isoquinoline", "Step 3: Reduction of 4-ethoxy-2-(2-ethoxyphenyl)isoquinoline using sodium borohydride to form 4-ethoxyisoquinoline", "Optional Step 4: Purification of 4-ethoxyisoquinoline using recrystallization or column chromatography" ] } | |
Número CAS |
7102-03-6 |
Nombre del producto |
4-ethoxyisoquinoline |
Fórmula molecular |
C11H11NO |
Peso molecular |
173.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



